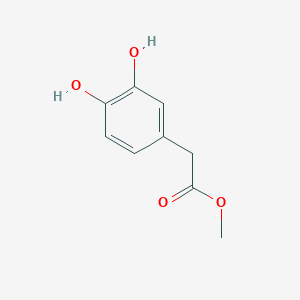
4-(4'-Cyanophenyl)piperidine
Vue d'ensemble
Description
The compound "4-(4'-Cyanophenyl)piperidine" is a chemical structure that is part of various research studies due to its potential applications in medicinal chemistry and material science. The compound features a piperidine ring, which is a common motif in pharmaceutical agents, and a cyanophenyl group, which can contribute to various physical and chemical properties.
Synthesis Analysis
The synthesis of related piperidine compounds has been explored in several studies. For instance, compounds with a piperidine structure have been synthesized through condensation reactions involving 4-piperidones and benzyl nitriles, as well as through cycloaddition reactions with cyclic dienophiles . These methods provide a pathway to create a variety of piperidine derivatives, which could potentially be applied to synthesize the target compound "4-(4'-Cyanophenyl)piperidine".
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of various 4-alkyl-N-(4-cyanophenyl)piperidines has been determined, revealing that the piperidyl rings adopt a chair conformation and that the crystal packing can vary with the alkyl chain length . Additionally, NMR spectroscopy has been used to analyze the structure of N-substituted-4-(cyanophenylmethylene)piperidines, providing insights into the conformational dynamics of the piperidine ring and the electronic effects of substituents .
Chemical Reactions Analysis
Piperidine derivatives can undergo a range of chemical reactions. For instance, the alkylation of piperidinium salts has been reported, which could be relevant for the functionalization of the piperidine ring in "4-(4'-Cyanophenyl)piperidine" . Moreover, the reactivity of the cyano group in related compounds has been investigated, although attempts to modify this group have been unsuccessful in some cases .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of a cyanophenyl group can impact the compound's electronic properties and contribute to its potential as an organic molecular electronic material . Additionally, the orientational order of liquid-crystalline piperidine derivatives has been studied using NMR spectroscopy, which could provide insights into the behavior of "4-(4'-Cyanophenyl)piperidine" in different phases .
Applications De Recherche Scientifique
Liquid-Crystalline Properties
Research has demonstrated that 4-alkyl-N-(4-cyanophenyl) piperidines, a class of compounds that includes 4-(4'-Cyanophenyl)piperidine, exhibit orientational order in their nematic phase. This property was determined using hydrogen and carbon NMR spectroscopies, highlighting their potential applications in liquid crystal technology (Sheikh-Ali, Richard, & Khetrapal, 1994).
Molecular Structure Analysis
The molecular structure and crystal packing properties of various 4-alkyl-N-(4-cyanophenyl)piperidines were analyzed, revealing a surprising dependency on alkyl chain length. Such studies are crucial for understanding the molecular interactions and potential applications in materials science (Sheikh-ali, Rapta, Jameson, & Weiss, 1995).
Antimycobacterial Applications
A study on spiro-piperidin-4-ones, which may include derivatives of 4-(4'-Cyanophenyl)piperidine, revealed potent in vitro and in vivo activity against Mycobacterium tuberculosis. This indicates their potential use in developing new antimycobacterial drugs (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Supramolecular Chemistry
In the field of supramolecular chemistry, the use of 4-(4'-Cyanophenyl)piperidine derivatives in the formation of helical self-assemblies and large Stokes shift fluorophores has been documented. Such compounds are significant in the development of advanced materials with unique optical properties (Boyineni & Jayanty, 2014).
Cytotoxicity and Anticancer Research
The synthesis of novel compounds like 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues, which could potentially include 4-(4'-Cyanophenyl)piperidine derivatives, showed significant growth inhibition of human cancer cell lines. This suggests their potential application in anticancer drug development (Harishkumar, Nd, & Santhosha, 2018).
Safety And Hazards
Orientations Futures
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Propriétés
IUPAC Name |
4-piperidin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAZPDPJRACUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374102 | |
| Record name | 4-(4'-Cyanophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4'-Cyanophenyl)piperidine | |
CAS RN |
149554-06-3 | |
| Record name | 4-(4'-Cyanophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Cyanophenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)

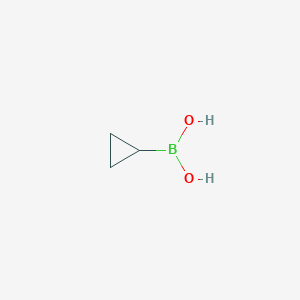

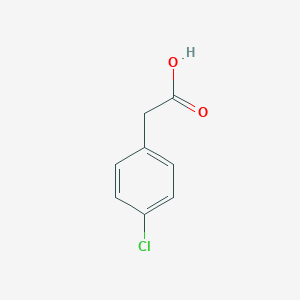
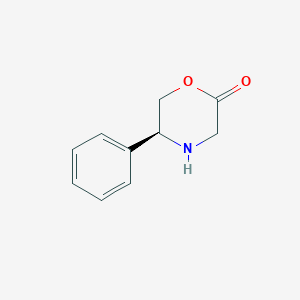
![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
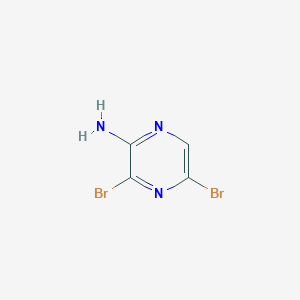
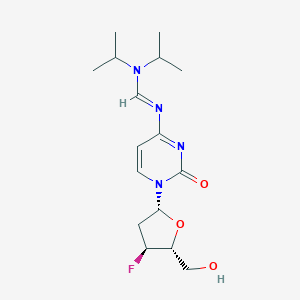
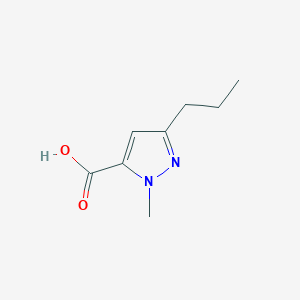
![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)

